molecular formula C12H16ClN B13202326 7-chloro-3,3-diethyl-2,3-dihydro-1H-indole

7-chloro-3,3-diethyl-2,3-dihydro-1H-indole

Cat. No.: B13202326
M. Wt: 209.71 g/mol
InChI Key: KXXJDNRDYTYOCV-UHFFFAOYSA-N
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Description

7-chloro-3,3-diethyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3,3-diethyl-2,3-dihydro-1H-indole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3,3-diethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 7-chloro-3,3-diethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-3,3-diethyl-2,3-dihydro-1H-indole include other indole derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is the presence of both the chloro and diethyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

7-chloro-3,3-diethyl-1,2-dihydroindole

InChI

InChI=1S/C12H16ClN/c1-3-12(4-2)8-14-11-9(12)6-5-7-10(11)13/h5-7,14H,3-4,8H2,1-2H3

InChI Key

KXXJDNRDYTYOCV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=CC=C2Cl)CC

Origin of Product

United States

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